(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride
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Overview
Description
(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoroethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the difluoroethoxy phenyl intermediate. This intermediate is then subjected to amination reactions to introduce the ethanamine group. The final step involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. The production process is designed to be scalable, allowing for the manufacture of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethoxy phenyl ketones, while reduction can produce amine derivatives.
Scientific Research Applications
(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group plays a crucial role in modulating the compound’s binding affinity and activity. The compound may exert its effects through pathways involving signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanol
- (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanone
- (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanoic acid
Uniqueness
Compared to similar compounds, (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride stands out due to its unique combination of the difluoroethoxy group and ethanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R)-1-[4-(2,2-difluoroethoxy)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-7(13)8-2-4-9(5-3-8)14-6-10(11)12;/h2-5,7,10H,6,13H2,1H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFMNROZVAKGHC-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OCC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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